![molecular formula C14H13BrN4 B13897240 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a heterocyclic compound that contains both indazole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-[(6-methylpyridin-2-yl)methyl]indazole, followed by amination to introduce the amine group at the 4-position of the indazole ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and the pyridine ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-6-methylpyridine: Shares the brominated pyridine structure but lacks the indazole moiety.
1-[(6-Methylpyridin-2-yl)methyl]indazole: Similar structure but without the bromine atom and amine group.
3-Bromo-6-methyl-2-pyridinamine: Contains the brominated pyridine but differs in the position of the amine group.
Uniqueness
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is unique due to its combination of the indazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in medicinal chemistry and chemical biology, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13BrN4 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
3-bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C14H13BrN4/c1-9-4-2-5-10(17-9)8-19-12-7-3-6-11(16)13(12)14(15)18-19/h2-7H,8,16H2,1H3 |
InChI Key |
IHORBZMDLBAOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

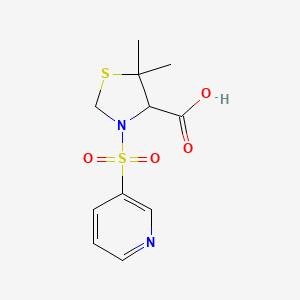
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
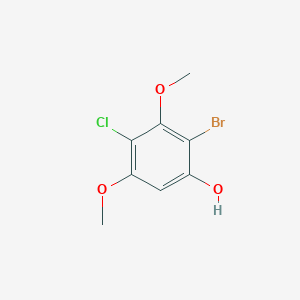
![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)
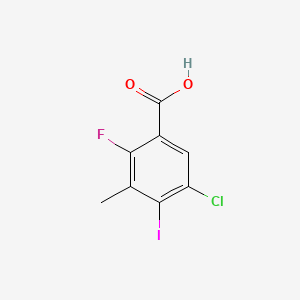
![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)
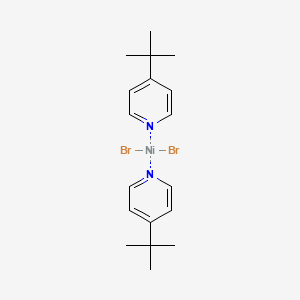
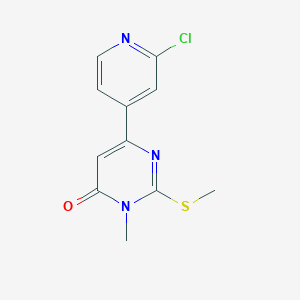
![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
